Cas no 793667-45-5 (Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-)
793667-45-5 structure
Product Name:Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-
CAS No:793667-45-5
MF:C13H18N4
MW:230.308822154999
CID:556268
PubChem ID:45098140
Update Time:2025-04-19
Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-
- Benzenemethanamine, 3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)- (9CI)
- 5-[(dimethylamino)methyl]-2-(1-methylpyrazol-4-yl)aniline
- 5-((Dimethylamino)methyl)-2-(1-methyl-1H-pyrazol-4-yl)aniline
- 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline
- 793667-45-5
- DTXSID80667670
-
- Inchi: 1S/C13H18N4/c1-16(2)8-10-4-5-12(13(14)6-10)11-7-15-17(3)9-11/h4-7,9H,8,14H2,1-3H3
- InChI Key: QSFBLNIXGHQTIS-UHFFFAOYSA-N
- SMILES: N(C)(C)CC1C=CC(C2C=NN(C)C=2)=C(C=1)N
Computed Properties
- Exact Mass: 230.153
- Monoisotopic Mass: 230.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.1A^2
- XLogP3: 1
Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)- Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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